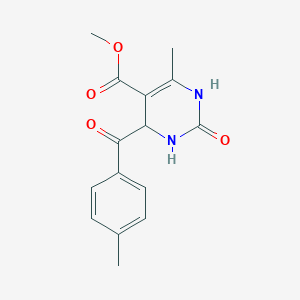
Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Vue d'ensemble
Description
Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 914349-17-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on available research findings.
- Molecular Formula : C15H16N2O4
- Molecular Weight : 288.3 g/mol
- Appearance : White to off-white powder
- Storage Conditions : Room temperature, protected from light
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate precursors under specific conditions. One notable synthesis method involves the condensation of 4-methylbenzoyl chloride with a methyl-substituted pyrimidine derivative in the presence of a base.
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. In a study assessing various tetrahydropyrimidine derivatives, including this compound, it was found to possess notable antibacterial and antifungal properties. The compound demonstrated effective inhibition against several bacterial strains and fungi in vitro.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Antitumor Activity
The compound has also shown promise in antitumor activity. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis in colorectal cancer cells through the modulation of apoptotic pathways. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
| MCF7 (Breast Cancer) | 15.0 |
Case Studies
- Case Study on Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Case Study on Antitumor Effects : In vitro studies conducted on human colorectal cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.
Propriétés
IUPAC Name |
methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8-4-6-10(7-5-8)13(18)12-11(14(19)21-3)9(2)16-15(20)17-12/h4-7,12H,1-3H3,(H2,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZUDLORHQXHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=C(NC(=O)N2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661686 | |
| Record name | Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-17-0 | |
| Record name | Methyl 6-methyl-4-(4-methylbenzoyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















